molecular formula C21H24ClN3O4 B11475428 Ethyl 4-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}piperazine-1-carboxylate

Ethyl 4-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}piperazine-1-carboxylate

Cat. No.: B11475428
M. Wt: 417.9 g/mol
InChI Key: NGGLCEWILHXIFB-UHFFFAOYSA-N
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Description

ETHYL 4-[2-CHLORO-4-(2-METHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-CHLORO-4-(2-METHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 2-chloro-4-(2-methoxybenzamido)phenylamine with ethyl piperazine-1-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of ETHYL 4-[2-CHLORO-4-(2-METHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE may involve large-scale reactors and automated systems to control the reaction parameters. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented at various stages of the production process to maintain the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-CHLORO-4-(2-METHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving ETHYL 4-[2-CHLORO-4-(2-METHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups.

Scientific Research Applications

ETHYL 4-[2-CHLORO-4-(2-METHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential biological activities and mechanisms of action.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: In industrial applications, the compound is used in the development of new materials and products with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-CHLORO-4-(2-METHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ETHYL 4-[2-CHLORO-4-(2-METHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide: This compound shares a similar core structure but has different functional groups, leading to distinct chemical and biological properties.

    N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide: Another related compound with variations in its functional groups, resulting in different reactivity and applications.

Properties

Molecular Formula

C21H24ClN3O4

Molecular Weight

417.9 g/mol

IUPAC Name

ethyl 4-[2-chloro-4-[(2-methoxybenzoyl)amino]phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H24ClN3O4/c1-3-29-21(27)25-12-10-24(11-13-25)18-9-8-15(14-17(18)22)23-20(26)16-6-4-5-7-19(16)28-2/h4-9,14H,3,10-13H2,1-2H3,(H,23,26)

InChI Key

NGGLCEWILHXIFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)Cl

Origin of Product

United States

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